N-{3-[N'-(4,6-dimethylpyrimidin-2-yl)carbamimidamido]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[N’-(4,6-dimethylpyrimidin-2-yl)carbamimidamido]phenyl}acetamide is a chemical compound with the molecular formula C14H15N3O. It is known for its unique structure, which includes a pyrimidine ring substituted with dimethyl groups and an acetamide moiety.
Preparation Methods
The synthesis of N-{3-[N’-(4,6-dimethylpyrimidin-2-yl)carbamimidamido]phenyl}acetamide typically involves the reaction of 4,6-dimethylpyrimidine-2-amine with acetic anhydride in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
N-{3-[N’-(4,6-dimethylpyrimidin-2-yl)carbamimidamido]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-{3-[N’-(4,6-dimethylpyrimidin-2-yl)carbamimidamido]phenyl}acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of N-{3-[N’-(4,6-dimethylpyrimidin-2-yl)carbamimidamido]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and affecting downstream signaling pathways. This can lead to various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
N-{3-[N’-(4,6-dimethylpyrimidin-2-yl)carbamimidamido]phenyl}acetamide can be compared with other similar compounds, such as:
Pyrimethanil: An anilinopyrimidine fungicide with a similar pyrimidine structure but different functional groups.
N-[4-[Acetyl-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide: A compound with a similar pyrimidine core but different substituents, used in pharmaceutical applications.
The uniqueness of N-{3-[N’-(4,6-dimethylpyrimidin-2-yl)carbamimidamido]phenyl}acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C15H18N6O |
---|---|
Molecular Weight |
298.34 g/mol |
IUPAC Name |
N-[3-[[(E)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]amino]phenyl]acetamide |
InChI |
InChI=1S/C15H18N6O/c1-9-7-10(2)18-15(17-9)21-14(16)20-13-6-4-5-12(8-13)19-11(3)22/h4-8H,1-3H3,(H,19,22)(H3,16,17,18,20,21) |
InChI Key |
GDTAMLHDEHESCG-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\N)/NC2=CC=CC(=C2)NC(=O)C)C |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC=CC(=C2)NC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.